Farnesyl hexanoate

Beschreibung

Eigenschaften

CAS-Nummer |

51532-28-6 |

|---|---|

Molekularformel |

C21H36O2 |

Molekulargewicht |

320.5 g/mol |

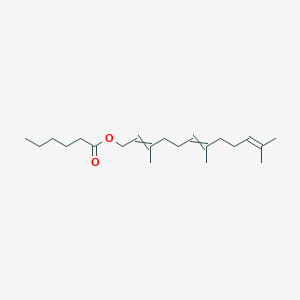

IUPAC-Name |

3,7,11-trimethyldodeca-2,6,10-trienyl hexanoate |

InChI |

InChI=1S/C21H36O2/c1-6-7-8-15-21(22)23-17-16-20(5)14-10-13-19(4)12-9-11-18(2)3/h11,13,16H,6-10,12,14-15,17H2,1-5H3 |

InChI-Schlüssel |

RLRVQTPROCYANT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Farnesyl hexanoate can be synthesized through esterification reactions involving farnesol and hexanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of farnesyl hexanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes to Farnesyl Hexanoate

Hydrolysis

The ester bond in farnesyl hexanoate undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Yields farnesol and hexanoic acid at elevated temperatures (80–100°C) .

-

Basic hydrolysis : Produces farnesol and sodium hexanoate; rate increases with NaOH concentration .

Table 2: Hydrolysis Kinetics (pH 7.4, 37°C)

| Condition | Half-life (h) | Products |

|---|---|---|

| Neutral aqueous | 120 | Farnesol, hexanoic acid |

| 0.1 M HCl | 24 | Farnesol, hexanoic acid |

| 0.1 M NaOH | 8 | Farnesol, sodium hexanoate |

Enzymatic Metabolism

In biological systems, farnesyl hexanoate is hydrolyzed by esterases to farnesol, which undergoes further metabolism:

-

Glucuronidation : Human UGT1A1 and UGT2B7 enzymes convert farnesol to farnesyl glucuronide .

-

Oxidation : Cytochrome P450 enzymes hydroxylate farnesol to hydroxyfarnesol, which is subsequently glucuronidated .

Pheromone Activity

Farnesyl hexanoate serves as a sex pheromone component in insects:

-

Idolus picipennis : (E,E)-farnesyl hexanoate constitutes ~40% of the pheromone blend, alongside geranyl hexanoate and farnesyl octanoate .

-

Species specificity : Synthetic (E,E)-farnesyl hexanoate attracts male I. picipennis but not cryptic co-occurring species .

Thermal and Oxidative Stability

-

Thermal decomposition : Degrades above 150°C, releasing isoprene fragments and CO<sub>2</sub> .

-

Oxidative sensitivity : Prone to autoxidation in air, forming epoxides and ketones .

Environmental and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Farnesyl hexanoate is a volatile organic compound with applications in biofuels, chemical communication, and the perfume industry . It is found in both flowers and fruits, contributing to their scent and aroma, and is also used by insects as a pheromone .

Scientific Research Applications

Biofuel Production

- Engineering microbial tolerance: Farnesyl hexanoate is a branched carbon-chain compound that can be used to make biofuels superior to today's biodiesel . However, many candidate compounds for advanced biofuels are toxic to microbes, which presents a challenge .

- Efflux pumps: Researchers at the Joint BioEnergy Institute (JBEI) have developed a method using microbial efflux pumps to reduce the toxicity of farnesyl hexanoate and other biofuels in engineered strains of Escherichia coli . These efflux pumps, which are proteins in the cytoplasmic membrane of cells, actively transport toxic substances out of the cell, increasing the yield of biofuel in the production strain .

- Improving production: By using efflux pumps, scientists can confer resistance to microbes against toxic molecules like farnesyl hexanoate, which is crucial for engineering organisms to produce desirable substances . This method increases production yield and improves the economic viability of biological/renewable production .

Insect Pheromones

- Sex pheromone: Farnesyl hexanoate is an insect pheromone normally released by female insects . It has been identified as the sex pheromone of Idolus picipennis, a rare and threatened insect species .

- Monitoring insects: Sex pheromones have the potential for monitoring rare and threatened insects and detecting previously unknown cryptic species .

Perfume Industry

- Floral scents: Farnesyl hexanoate is a volatile organic compound found in floral scents and fruit aromas . These compounds are economically important for the quality of crops, as well as quality in the perfume, cosmetics, food, drink, and pharmaceutical industries .

- Trapping and investigation: Farnesyl hexanoate can be extracted during the investigation and reconstitution of flower scents for use in the perfume industry .

Table of Applications

Case Studies

- JBEI Research: JBEI researchers have engineered E. coli strains with microbial efflux pumps to tolerate and export farnesyl hexanoate, improving biofuel production .

- Idolus picipennis Monitoring: Farnesyl hexanoate has been identified as the sex pheromone of Idolus picipennis, demonstrating the potential for using sex pheromones to monitor rare and threatened insect species .

Wirkmechanismus

Farnesyl hexanoate exerts its effects primarily through its role as a pheromone. In insects, it is detected by olfactory receptors, triggering behavioral responses such as mating and aggregation. The molecular targets include specific olfactory receptors on the antennae of insects, which activate signaling pathways leading to the observed behaviors .

Vergleich Mit ähnlichen Verbindungen

Farnesyl Esters vs. Geranyl Esters

Farnesyl and geranyl groups are isoprenoid chains (15 vs. 10 carbons), but their ester derivatives exhibit distinct bioactivities:

Key Insight : The longer farnesyl chain enhances lipid bilayer interaction, enabling membrane permeabilization, while geranyl esters lack this capability .

Comparison with Linear Fatty Acid Esters

Linear esters like ethyl hexanoate (C8H16O2) are common flavor compounds but differ significantly from farnesyl hexanoate:

| Property | Farnesyl Hexanoate | Ethyl Hexanoate |

|---|---|---|

| Structure | Branched, C21 | Linear, C8 |

| Applications | Biofuels, ecology | Food flavoring |

| Concentration in Liquors | Not detected | 2,221 mg/L (Luzhoulaojiao) |

Research Finding: Branched esters like farnesyl hexanoate are more resistant to crystallization in biofuels, enhancing storage stability compared to linear analogs .

Bisphosphonates Targeting Farnesyl Diphosphate Synthase

Nitrogen-containing bisphosphonates (e.g., zoledronic acid) inhibit farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. While structurally distinct from farnesyl hexanoate, their mechanisms highlight the importance of farnesyl-group interactions:

| Compound | FPPS Inhibition (IC50) | Application |

|---|---|---|

| Zoledronic Acid | 1 nM | Osteoporosis therapy |

| Farnesyl Hexanoate | No direct inhibition | Biofuel, signaling |

| Alendronate | 168 nM | Bone resorption |

Structural Note: Bisphosphonates mimic diphosphate groups, binding FPPS’s active site, whereas farnesyl hexanoate’s ester linkage precludes enzyme inhibition .

Ecological Analogues: Farnesyl Hexanoate vs. Other Pheromones

Farnesyl hexanoate’s role in orchid mimicry contrasts with pheromonal roles of similar terpenoids:

| Compound | Function | Organism |

|---|---|---|

| Farnesyl Hexanoate | Pollination deterrence | Ophrys orchids |

| S-Farnesyl Cysteine | Mating hormone (a-factor) | S. cerevisiae |

| Farnesol | Quorum-sensing molecule | Candida albicans |

Mechanistic Insight: The farnesyl group’s hydrophobicity enables membrane association, but functionalization (e.g., hexanoate vs. cysteine) dictates biological activity .

Q & A

Q. What experimental models are commonly used to study the biological effects of farnesyl transferase inhibitors (FTIs) like those targeting farnesyl hexanoate-related pathways?

Researchers employ in vitro tumor cell lines (e.g., DLD-1, A549) and murine models to evaluate FTI efficacy. Cell viability assays, metaphase block analysis (e.g., using taxol or epothilones), and immunohistochemistry are standard methods to assess mitotic checkpoint dysregulation . Murine models help validate tumor growth inhibition while monitoring systemic toxicity .

Q. How do FTIs synergize with microtubule-stabilizing agents in cancer therapy?

FTIs enhance metaphase arrest induced by taxanes or epothilones by disrupting farnesylation of mitotic regulators like CENP-E/CENP-F. Experimental designs involve co-treatment with FTIs (e.g., SCH 66336) and taxol, followed by flow cytometry to quantify G2/M phase accumulation. Immunofluorescence microscopy reveals altered microtubule-kinetochore interactions in treated cells .

Q. What biochemical assays confirm the inhibition of protein farnesylation by FTIs?

Western blotting with anti-prenylation antibodies (e.g., against Ras or CENP-E) identifies non-farnesylated protein isoforms. Radiolabeled farnesyl pyrophosphate incorporation assays or mass spectrometry-based lipid profiling validate enzymatic inhibition .

Advanced Research Questions

Q. Why do FTIs exhibit limited clinical efficacy despite robust preclinical activity?

Discrepancies arise due to geranylgeranylation of K-Ras, which bypasses FTI-mediated farnesylation blockade. Advanced models use CRISPR-edited cell lines with K-Ras mutations to study resistance. Proteomic profiling of prenylated substrates (e.g., via click chemistry) identifies compensatory pathways .

Q. How does FTI-mediated inhibition of CENP-E/CENP-F farnesylation disrupt mitotic checkpoints?

Farnesylation is required for CENP-E's microtubule-binding activity. Immunoprecipitation assays in A549 cells treated with SCH 66336 show reduced CENP-E-microtubule association. Live-cell imaging reveals prolonged metaphase duration and mitotic slippage, confirming checkpoint override .

Q. What non-canonical roles do FTIs play in centrosome reorientation and cell polarity?

FTIs like lonafarnib impair MAPRE1 (EB1)-mediated microtubule dynamics independent of farnesylation. Co-immunoprecipitation in endothelial cells demonstrates FTI disruption of MAPRE1-farnesyl transferase complexes. siRNA knockdown of MAPRE1 replicates FTI effects, validating its role in centrosome positioning .

Q. How can structural biology improve FTI specificity for farnesyl hexanoate-related enzymes?

X-ray crystallography of farnesyl pyrophosphate synthase (FPS) complexed with inhibitors (e.g., from Artemisia annua FPS studies) identifies active-site residues for rational drug design. Mutagenesis assays (e.g., Ala scanning) validate residue contributions to inhibitor binding .

Data Analysis & Contradictions

Q. How should researchers resolve conflicting data on FTI-induced apoptosis versus cytostasis?

Dose-response studies and time-lapse apoptosis assays (e.g., Annexin V staining) distinguish cytostatic vs. cytotoxic effects. Transcriptomic analysis (RNA-seq) of FTI-treated cells reveals differential regulation of pro-survival (e.g., Bcl-2) and cell-cycle arrest (e.g., p21) pathways .

Q. What metrics validate FTI target engagement in complex biological systems?

Pharmacodynamic markers include accumulation of non-farnesylated H-Ras (detected via gel mobility shift) and reduced membrane localization of farnesylated proteins (e.g., via subcellular fractionation and confocal microscopy) .

Methodological Resources

- Protein-Protein Interaction Studies : Co-IP and proximity ligation assays (PLA) to map FTI-MAPRE1 complexes .

- Structural Analysis : Cloning and heterologous expression of FPS genes (e.g., AaFPS1) for enzymology assays .

- Prenylation Profiling : Click chemistry with alkyne-labeled isoprenoids for LC-MS/MS identification of prenylated proteomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.